molecular formula C22H16N2 B8244169 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline

Cat. No.: B8244169
M. Wt: 308.4 g/mol
InChI Key: JWMFORWZSTYTLO-UHFFFAOYSA-N
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Description

4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline is an organic compound with the molecular formula C22H16N2. It is a derivative of aniline, characterized by the presence of two phenyl groups connected by an ethyne (acetylene) linkage. This compound is primarily used in scientific research and has various applications in chemistry and materials science .

Scientific Research Applications

4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline typically involves the coupling of 4-iodoaniline with 1,4-diethynylbenzene. This reaction is often catalyzed by palladium complexes under inert conditions. The reaction proceeds through a Sonogashira coupling mechanism, which is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline involves its interaction with various molecular targets. The ethyne linkage and phenyl groups allow it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Uniqueness: 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its electronic properties, making it suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

4-[2-[4-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFORWZSTYTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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